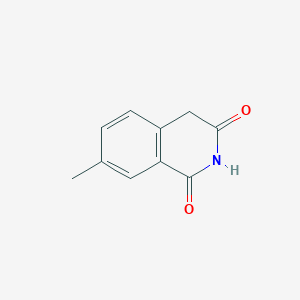

7-methyl-4H-isoquinoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKPYROMTZBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)NC2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isoquinoline 1,3 Dione Derivatives

Novel Cyclization and Annulation Strategies

Modern organic synthesis has seen a shift towards more atom-economical and environmentally benign methods. In the context of synthesizing isoquinoline-1,3-dione derivatives, cascade reactions and photochemical approaches have emerged as powerful tools.

Cascade Reactions in Isoquinoline-1,3-dione Formation

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, which can significantly increase efficiency and reduce waste. These strategies are particularly well-suited for the construction of complex heterocyclic systems like isoquinoline-1,3-diones from relatively simple starting materials.

A prominent strategy for the synthesis of isoquinoline-1,3-diones involves the radical cascade cyclization of N-substituted acryloyl benzamides. This approach typically involves the generation of a radical species that adds to the double bond of the acryloyl moiety, followed by an intramolecular cyclization onto the aromatic ring. The versatility of this method allows for the introduction of a wide range of substituents at the 4-position of the isoquinoline-1,3-dione core by selecting the appropriate radical precursor.

For the synthesis of 7-methyl-4H-isoquinoline-1,3-dione , the starting material would be an N-methacryloyl derivative of a p-toluamide. The general mechanism proceeds through the addition of a radical to the alkene, followed by an intramolecular 6-endo-trig cyclization onto the tolyl ring to form the heterocyclic core.

One example of this is a metal-free radical cascade methylation/cyclization of methacryloylbenzamides, where dicumyl peroxide serves as the methylating agent. The reaction is typically carried out at elevated temperatures in a solvent like chlorobenzene. Electron-donating groups on the benzamide (B126) ring have been found to improve reaction yields. Another approach utilizes carbon tetrabromide (CBr4) as a bromine source in a tandem radical cyclization promoted by cumene, offering a practical route to bromine-containing isoquinolinediones.

| Radical Source | Reagents and Conditions | Product Type | Ref. |

| Acyl Radicals | Aryl aldehydes, TBHP, heat | 4-Acyl-isoquinoline-1,3-diones | |

| Methyl Radicals | Dicumyl peroxide, chlorobenzene, 120 °C | 4-Methyl-isoquinoline-1,3-diones | |

| Perfluoroalkyl Radicals | Perfluoroalkyl iodides, AIBN, copper catalyst | 4-Perfluoroalkyl-isoquinoline-1,3-diones | |

| Ether Radicals | Ethers, radical initiator | 4-Ether-substituted-isoquinoline-1,3-diones |

Oxidative cross-coupling reactions have become a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of isoquinoline-1,3-diones, this can be achieved through a cascade reaction of N-alkyl-N-methacryloylbenzamides with various partners. For instance, a metal-free cascade reaction with aryl aldehydes can generate isoquinoline-1,3-dione derivatives. This reaction proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring. The use of an oxidant like tert-butyl hydroperoxide (TBHP) is common in these transformations.

A plausible mechanism involves the generation of an acyl radical from the aldehyde, which then adds to the double bond of the N-alkyl-N-methacryloylbenzamide. The resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring, followed by aromatization to yield the final product. This approach is advantageous as it often proceeds under mild conditions and without the need for metal catalysts.

More broadly, oxidative coupling reactions are instrumental in building molecular complexity. For instance, the direct oxidative cross-coupling of isoquinolines with 2-naphthols has been developed as a metal-free method to produce QUINOL scaffolds, highlighting the potential of oxidative coupling in synthesizing complex isoquinoline-based structures.

Photoinduced and Photochemical Synthesis Approaches

Photochemical methods offer a unique avenue for the synthesis of complex molecules, often providing access to reactive intermediates that are difficult to generate through thermal methods. The use of visible light as a renewable energy source makes these methods particularly appealing from a green chemistry perspective.

Visible-light photoredox catalysis has been successfully applied to the synthesis of isoquinoline-1,3-dione derivatives. These reactions often proceed through a radical mechanism, initiated by the photocatalyst upon absorption of light. A variety of radical precursors, such as alkyl boronic acids, arylsulfonylhydrazides, and oxime esters, can be used to generate radicals that participate in a tandem addition-cyclization reaction with acryloylbenzamides.

For example, the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature under visible light irradiation, yields 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones in good to excellent yields. Similarly, perfluorinated isoquinoline-1,3-diones can be synthesized through a visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides as the radical source. These methods are valued for their mild reaction conditions and broad substrate scope. The synthesis of indolo[2,1-a]isoquinoline derivatives has also been achieved through a visible-light-induced radical cascade cyclization, demonstrating the power of this approach for creating fused heterocyclic systems.

| Radical Precursor | Photocatalyst/Conditions | Product Type | Ref. |

| Sulfonyl chlorides | fac-Ir(ppy)3, visible light, room temp. | 4-(Sulfonylmethyl)isoquinoline-1,3-diones | |

| Alkyl boronic acids | Visible light | 4-Alkyl-isoquinoline-1,3-diones | |

| Perfluoroalkyl iodides | Visible light | 4-Perfluoroalkyl-isoquinoline-1,3-diones | |

| N-Hydroxyphthalimide esters | Visible light | 4-Alkylated-isoquinoline-1,3-diones |

Photochemical insertion reactions represent a direct and efficient method for functionalizing molecules. In the context of isoquinoline-1,3-diones, these reactions can be used to introduce new functional groups at specific positions. The photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones allows for the insertion of the resulting carbene into O-H, S-H, and C-H bonds.

For instance, irradiation of a 4-diazoisoquinoline-1,3-dione with blue LEDs in the presence of an alcohol or thiol leads to the corresponding O-H or S-H insertion product in good yields. These reactions are typically fast and can be performed under mild conditions. C-H insertion into arenes is also possible, although it may require longer reaction times. This methodology provides a powerful tool for the late-stage functionalization of the isoquinoline-1,3-dione scaffold.

| Reagent | Conditions | Product Type | Ref. |

| Alcohols | Blue LEDs (455 nm), ~15 °C, 1.5 h | 4-Alkoxy-isoquinoline-1,3-diones | |

| Thiols | Blue LEDs (455 nm), ~15 °C, 1.5 h | 4-Thioether-isoquinoline-1,3-diones | |

| Arenes | Blue LEDs (455 nm), ~15 °C, 24 h | 4-Aryl-isoquinoline-1,3-diones | |

| Hexafluoroisopropanol (HFIP) | Blue LEDs (455 nm), ~15 °C, 1.5 h | 4-(Hexafluoroisopropoxy)methyl-isoquinoline-1,3-dione |

Electrochemical Continuous-Flow Synthesis

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering an alternative to conventional reagent-based methods. researchgate.net The use of electricity to drive chemical reactions can lead to milder reaction conditions, reduced waste, and unique reactivity. researchgate.net

An electrochemical approach for the synthesis of isoquinoline-1,3-diones involves a trifluoromethylation/cyclization cascade reaction. nih.gov In this method, a cathode reduction process is employed to generate trifluoromethyl radicals from an inexpensive and readily available reagent. nih.gov This strategy proceeds efficiently without the need for additional oxidants. nih.gov

Key Features of Electrochemical Synthesis:

| Feature | Description | Reference |

| Radical Generation | Cathodic reduction is used to generate trifluoromethyl radicals. | nih.gov |

| Reagent | Utilizes an inexpensive and easily accessible trifluoromethylation reagent (IMDN-SO2CF3). | nih.gov |

| Reaction Conditions | The reaction can be conducted without the addition of an external oxidant. | nih.gov |

| Sustainability | Electrochemical methods are considered green and sustainable alternatives to traditional synthesis. | researchgate.net |

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral isoquinoline-1,3-dione derivatives, as the biological activity of enantiomers can differ significantly. rsc.org

Chiral Catalyst Systems for Asymmetric Induction

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the production of single enantiomers of chiral molecules. youtube.com Chiral phosphoric acids and chiral Brønsted acids have been successfully employed as catalysts in the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgnih.gov

One notable example is the highly enantioselective aza-Friedel–Crafts reaction of ketimines with indoles and pyrroles, catalyzed by a chiral phosphoric acid. This protocol affords isoquinoline-1,3(2H,4H)-dione derivatives in high yields and with excellent enantioselectivities (up to >99% ee). rsc.orgrsc.org This marked the first example of a catalytic asymmetric reaction for constructing chiral isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

Another approach involves the use of a chiral disulfonimide to catalyze a redox cyclization reaction between 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines, yielding a range of chiral isoquinolinonaphthyridines with good to excellent enantioselectivity. nih.gov

Examples of Chiral Catalyst Systems:

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Phosphoric Acid | Aza-Friedel–Crafts | High yields (up to 99%) and excellent enantioselectivities (up to >99% ee). | rsc.orgrsc.org |

| Chiral Disulfonimide | Redox Cyclization | Produces chiral isoquinolinonaphthyridines with good enantioselectivity. | nih.gov |

| Chiral 3,3'-aryl BINOL-AlMe complexes | 1,3-Dipolar Cycloaddition | High diastereoselectivity (>90% de) and good enantioselectivity (up to 85% ee). | nih.gov |

Regio- and Stereoselective Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings with a high degree of regio- and stereocontrol. wikipedia.org This methodology has been effectively applied to the synthesis of isoquinoline-containing structures.

A notable application is the regio- and stereoselective 1,3-dipolar cycloaddition of (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives with C-aryl-N-phenylnitrones. researchgate.net This reaction leads to the formation of novel spiro-isoquinolinediones, with NMR studies confirming the selective formation of a single regioisomer in most cases. researchgate.net The stereochemistry of the resulting spirannic compounds has been further corroborated by DFT calculations. researchgate.net

In another example, the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with dipolarophiles provides a convenient route to functionalized pyrrolo[2,1-a]isoquinolines. researchgate.net The regioselectivity of these reactions can often be controlled by the nature of the dipolarophile used. mdpi.com

Characteristics of 1,3-Dipolar Cycloaddition Reactions:

| Dipole | Dipolarophile | Product | Selectivity | Reference |

| C-aryl-N-phenylnitrones | (E)-4-arylidene-N-methyl-isoquinoline-1,3-diones | Spiro-isoxazolidines | High regio- and stereoselectivity. | researchgate.net |

| Isoquinolinium N-ylides | 8H-cyclopenta[a]acenaphthylen-8-ones | Naphtho[1′′,8′′:4′,5′,6′]pentaleno[1′:3,4]pyrrolo[2,1-a]isoquinolin-5-ones | Regio- and diastereoselective. | researchgate.net |

| 3,4-dihydroisoquinoline N-oxides | Alkynes | Isoquinoline-fused pyrroles (after rearrangement) | Synthesis of stable Δ4-isoxazolines. | scilit.com |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, providing efficient pathways to complex molecular architectures that were previously difficult to access. Palladium and rhodium catalysts have been particularly instrumental in the synthesis of isoquinoline (B145761) and isoquinoline-1,3-dione derivatives.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions

Palladium catalysts are widely used for their ability to facilitate a variety of cross-coupling and annulation reactions. In the context of isoquinoline-1,3-dione synthesis, palladium-catalyzed methods have enabled the construction of these heterocyclic systems through domino reactions and C-H activation strategies. d-nb.infomdpi.com

A novel palladium-catalyzed domino carbopalladation/carbonylation reaction has been developed for the synthesis of functionalized isoquinoline-1,3-diones. d-nb.info This method demonstrates good to excellent yields and tolerates a wide range of functional groups. d-nb.info Another approach involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters, which affords substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity under relatively mild conditions. mdpi.com Furthermore, a one-step synthesis of 2-substituted isoindole-1,3-diones has been achieved through the palladium-catalyzed aminocarbonylation of o-halobenzoates, offering a straightforward route to this important class of heterocycles. nih.gov

Overview of Palladium-Catalyzed Syntheses:

| Reaction Type | Starting Materials | Key Features | Reference |

| Domino Carbopalladation/Carbonylation | - | Good to excellent yields, broad functional group tolerance. | d-nb.info |

| C–H Activation/Annulation | N-methoxybenzamides and 2,3-allenoic acid esters | High regioselectivity, mild conditions. | mdpi.com |

| Aminocarbonylation | o-halobenzoates and primary amines | One-step synthesis of isoindole-1,3-diones. | nih.gov |

| Carbonylative Cyclization | o-Halobenzoates and primary amines | Good yields, tolerates various functional groups. | nih.gov |

| Photoinduced C-H Carbonylation/Annulation | O-benzyl hydroxylamides | Provides homophthalimides under mild conditions. | organic-chemistry.org |

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven to be highly effective for the synthesis of isoquinoline derivatives through various C-H activation and cyclization strategies. rsc.orgacs.org These methods often proceed with high efficiency and regioselectivity.

A notable rhodium(III)-catalyzed cascade C–H activation/cyclization of benzimidates and allyl carbonates has been developed to access isoquinoline derivatives. rsc.org This process utilizes allyl carbonates as a versatile C2 synthon and proceeds rapidly. rsc.org Another rhodium(III)-catalyzed method involves the oxidative annulation of isoquinolones with allyl alcohols to synthesize isoindolo[2,1-b]isoquinolin-5(7H)-ones, demonstrating high atom economy. rsc.org Furthermore, rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes has been achieved, where the N-O bond of the oxime acts as an internal oxidant. nih.gov

Summary of Rhodium-Catalyzed Reactions:

| Reaction Type | Starting Materials | Key Features | Reference |

| C–H Activation/Cyclization | Benzimidates and allyl carbonates | Rapid reaction time (1 hour), liberation of H2. | rsc.org |

| Oxidative Annulation | Isoquinolones and allyl alcohols | High atom economy, straightforward synthesis. | rsc.org |

| C-H Vinylation/C-N Bond Formation | Aryl ketone O-acyloxime derivatives and internal alkynes | Redox-neutral sequence, N-O bond as internal oxidant. | nih.gov |

| Tandem Cyclization | Benzylidenehydrazones and internal alkynes | Selective assembly of isoquinolines and indenes. | acs.org |

| Oxidative Coupling | Aryl aldimines and internal alkynes | Good yield and high regioselectivity for 3,4-disubstituted isoquinolines. | acs.org |

Green Chemistry Principles in Isoquinoline-1,3-dione Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally friendly methods for synthesizing complex molecules like isoquinoline-1,3-diones. rsc.orgnih.gov These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant stride in the green synthesis of isoquinoline-1,3-dione derivatives involves the use of solvent-free or environmentally benign reaction conditions. rsc.org For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to produce these derivatives without the need for metal catalysts or organic solvents. rsc.orgnih.gov This method proceeds through an oxidative cross-coupling followed by a radical addition to the aromatic ring, offering good yields under mild conditions. rsc.orgnih.gov

Similarly, solvent-free synthesis has been successfully employed for other related heterocyclic compounds, demonstrating the broad applicability of this approach. researchgate.netresearchgate.net The use of recyclable acid catalysts like Nafion® NR50 under microwave irradiation for the synthesis of 3-substituted isoquinolines from 2-alkynylbenzaldehydes is another example of a transition-metal-free and eco-friendly protocol. nih.gov

Development of Recyclable and Sustainable Catalytic Systems

The development of recyclable and sustainable catalytic systems is another cornerstone of green chemistry in this field. nih.gov As mentioned, Nafion® NR50 has proven to be an effective and recyclable acid catalyst. nih.gov Other research has focused on palladium-catalyzed C–H activation and annulation to synthesize isoquinolinones, with efforts to optimize the catalyst and reaction conditions for improved yields and sustainability. mdpi.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy in developing sustainable synthetic processes.

Functional Group Interconversions and Derivatization on the Isoquinoline-1,3-dione Scaffold

The ability to modify the isoquinoline-1,3-dione core through functional group interconversions is crucial for creating diverse libraries of compounds for biological screening. nih.govorganic-chemistry.org These transformations allow for the fine-tuning of a molecule's properties to enhance its activity and selectivity.

Hydroxylation of Isoquinoline-1,3-dione Derivatives

A notable advancement is the base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-dione derivatives. nih.govacs.org This method is particularly attractive as it uses air as the oxidant and operates under transition-metal-free and reductant-free conditions. nih.govacs.org The reaction is mild and compatible with a wide range of substrates, including those with aryl, heteroaryl, and alkyl groups. nih.govacs.org The resulting hydroxylated products can be further transformed, for example, into hydroxylated tetrahydroisoquinoline core structures through a reduction process. nih.govacs.org

Table 1: Examples of Base-Catalyzed Aerobic Hydroxylation of Isoquinoline-1,3(2H,4H)-dione Derivatives acs.org

| Substrate | Product Yield (%) |

| 2,4-dibenzylisoquinoline-1,3(2H,4H)-dione | 91 |

| 4-benzyl isoquinoline-1,3(2H,4H)-diones with various substitutions | High |

| Linear butyl or isobutyl substituted isoquinoline-1,3(2H,4H)-diones | High |

This interactive table is based on data from a study on the reductant-free aerobic hydroxylation of isoquinoline-1,3(2H,4H)-dione derivatives. acs.org

Introduction of Halogenated Moieties

The introduction of halogen atoms, particularly fluorine, into the isoquinoline-1,3-dione scaffold is of significant interest due to the often-beneficial effects of halogens on the pharmacokinetic and physicochemical properties of drug candidates. nih.gov Photochemical methods have been developed for the functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones to introduce fluorinated moieties under mild conditions using blue LED irradiation. nih.gov This approach has been shown to be effective for various N-alkyl-substituted derivatives. nih.gov

Heterocyclic Ring Expansion and Contraction Adjacent to the Isoquinoline Core

Modifying the heterocyclic ring system adjacent to the isoquinoline core through expansion or contraction represents a powerful strategy for generating novel molecular architectures. amanote.com While specific examples directly pertaining to this compound are not extensively detailed in the provided context, the principle of such transformations is well-established in heterocyclic chemistry. For instance, visible light-mediated ring contraction of α-acylated saturated heterocycles, including tetrahydroisoquinoline derivatives, has been reported to yield corresponding indane scaffolds. nih.gov These methods offer pathways to structurally diverse compounds that may possess unique biological activities.

Mechanistic Investigations of Isoquinoline 1,3 Dione Reactions

Elucidation of Radical Reaction Pathways

Radical cascade reactions have emerged as a powerful strategy for constructing the isoquinoline-1,3(2H,4H)-dione skeleton from simple precursors. rsc.org These methods are valued for their ability to form multiple bonds in a single operation under mild conditions.

The initiation of many radical cascades leading to isoquinoline-1,3-diones involves the activation of a traditionally unreactive C(sp³)-H bond to generate a key alkyl radical intermediate. rsc.org While direct C-H activation on the final dione (B5365651) product is a field of study for functionalization, the generation of radicals from precursors is fundamental to its synthesis. For instance, methods have been developed for the trifluoromethylation and sulfonylation of activated alkenes, where a radical initiator generates a trifluoromethyl or sulfonyl radical. nih.gov These highly reactive species then add to an alkene, such as an N-methacryloyl benzamide (B126) derivative, initiating the cyclization cascade. rsc.orgnih.gov In other approaches, radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine are employed to generate the initial radical species that drives the reaction forward. rsc.org

Once an alkyl or other radical is generated and adds to the alkene of a precursor like an N-alkyl-N-methacryloyl benzamide, a new radical intermediate is formed. nih.gov This intermediate undergoes a subsequent intramolecular radical addition onto the aromatic ring of the benzamide moiety. This cyclization is a key bond-forming step that constructs the heterocyclic core of the isoquinoline-1,3-dione. nih.govcapes.gov.br This process is often part of a cascade that can be initiated in various ways, including photochemically or through oxidative cross-coupling. nih.govnih.gov

A notable example is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. nih.gov This process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, affording the isoquinoline-1,3(2H,4H)-dione derivatives in good yields without the need for metal catalysts. nih.gov Similarly, visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with CF₃SO₂Na provides an efficient, metal-free route to CF₃-containing isoquinoline-1,3-diones. nih.gov The reaction proceeds through the generation of a trifluoromethyl radical, its addition to the alkene, and the subsequent intramolecular cyclization. nih.gov

Table 1: Examples of Radical Cyclization Conditions for Isoquinoline-1,3-dione Synthesis

| Radical Source/Initiator | Precursor | Conditions | Product Type |

| Aryl Aldehydes | N-alkyl-N-methacryloylbenzamide | Metal-free, Solvent-free | 4-Acyl-isoquinoline-1,3-diones |

| CF₃SO₂Na | N-benzamides | Visible light, Metal-free | 4-CF₃-isoquinoline-1,3-diones |

| Sulfonylhydrazides | α,β-unsaturated imides | TBAI/TBHP | 4-Sulfonylmethyl-isoquinoline-1,3-diones |

This table provides a summary of representative conditions and is not exhaustive.

Cycloaddition Mechanism Analysis

Cycloaddition reactions represent a cornerstone of heterocyclic synthesis, providing stereocontrolled access to complex ring systems. For the isoquinoline (B145761) framework, both [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions are mechanistically significant. The generic mechanism for a 1,3-dipolar cycloaddition involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring through a concerted, pericyclic shift involving six electrons. nih.govthieme-connect.de

In the context of isoquinoline synthesis, C,N-cyclic azomethine imines can act as 1,3-dipoles. nih.gov These stable dipoles react with dipolarophiles like allyl alkyl ketones in a [3+2] cycloaddition to construct the tetrahydroisoquinoline skeleton with high diastereoselectivity and enantioselectivity. nih.gov The mechanism can be catalyzed by a chiral primary amine, which condenses with the ketone to form a dienamine intermediate that then reacts with the azomethine imine. nih.gov Similarly, 1,3-dipolar cycloadditions of cyclic nitrones (3,4-dihydroisoquinoline N-oxides), activated by chiral Lewis acids, with electron-rich alkenes yield chiral isoquinoline derivatives. koreascience.kr

Diels-Alder reactions, a type of [4+2] cycloaddition, have also been employed. For example, the reaction of 2(1H)-pyridones with electron-withdrawing groups with methoxy-1,3-butadienes leads to isoquinoline derivatives. rsc.org A more recent development involves an inverse electron demand Diels-Alder reaction between in situ generated aza-o-quinone methides and enaminones to access 3-aroyl quinolines, a related heterocyclic system. researchgate.net

Catalytic Cycle Analysis in Metal-Mediated Transformations

Transition-metal catalysis offers efficient and selective pathways for C-H activation and bond formation in the synthesis of isoquinolines. The catalytic cycles typically involve steps such as oxidative addition, C-H activation/metalation, migratory insertion, and reductive elimination.

One proposed mechanism for synthesizing isoquinolines involves a Rh(III)-catalyzed C-H activation. The cycle may begin with the coordination of a rhodium catalyst to a substrate like an oxime. This is followed by C-H activation of the aromatic ring to form a rhodacycle intermediate. This intermediate then coordinates with an alkyne, leading to migratory insertion. Subsequent reductive elimination releases the product and regenerates the Rh(III) catalyst.

In another example, a palladium-catalyzed coupling is used to synthesize isoquinolines from o-iodobenzaldehyde imines and terminal acetylenes. The cycle likely starts with the oxidative addition of Pd(0) to the aryl iodide. The resulting Pd(II) complex undergoes Sonogashira coupling with the alkyne. After isomerization and cyclization, a subsequent copper-catalyzed step facilitates the final ring closure to the isoquinoline system.

Silver-catalyzed reactions have also been explored. In the synthesis of isoquinoline derivatives from 2-alkynylbenzaldoxime, a proposed mechanism involves the activation of the alkyne moiety by a silver catalyst, which facilitates a 6-endo-dig cyclization to form an isoquinoline-N-oxide intermediate. thieme-connect.de This intermediate can then be deoxygenated to yield the final isoquinoline product. thieme-connect.de The involvement of a radical pathway in the deoxygenation step was confirmed by experiments using a radical scavenger. thieme-connect.de

Reaction Kinetic Studies of Isoquinoline-1,3-dione Formation

Detailed quantitative kinetic studies, including the determination of rate laws and activation energies for the formation of 7-methyl-4H-isoquinoline-1,3-dione, are not extensively reported in the surveyed literature. However, based on the established synthetic mechanisms, a qualitative analysis of the factors influencing the reaction rate can be made.

For syntheses proceeding through radical cascade reactions, the rate of formation would be dependent on several factors:

Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally increase the rate of radical decomposition and subsequent reaction steps, although they can sometimes lead to undesired side products.

Substrate Electronics: The electronic nature of the substituents on the precursors, such as the N-methacryloyl benzamide, can influence the rate. Electron-withdrawing or -donating groups on the aromatic ring can affect the ease of the intramolecular radical addition step.

In the case of metal-catalyzed formations, the reaction kinetics would be influenced by:

Catalyst Loading: The concentration of the active metal catalyst (e.g., Pd, Rh, Ag) is a key parameter controlling the reaction rate. thieme-connect.de

Ligand Effects: The nature of the ligands coordinated to the metal center can significantly impact the efficiency of each step in the catalytic cycle, including oxidative addition and reductive elimination.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate. thieme-connect.de

While specific rate constants are not available, the reported reaction times for various synthetic procedures, often ranging from hours to a full day, suggest moderate reaction rates under the specified laboratory conditions. nih.govnih.gov

Computational and Theoretical Studies of Isoquinoline 1,3 Dione Systems

Electronic Structure and Molecular Orbital Theory Analysis

While specific studies on the electronic structure of 7-methyl-4H-isoquinoline-1,3-dione are not extensively available in the public domain, the electronic properties can be inferred from studies on the parent isoquinoline-1,3-dione and related derivatives. The electronic behavior of this class of compounds is governed by the interplay between the aromatic benzene (B151609) ring and the dicarbonyl-containing heterocyclic ring.

Molecular orbital theory calculations, typically employing methods like Density Functional Theory (DFT), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For isoquinoline-1,3-dione derivatives, the distribution and energy of these frontier orbitals are influenced by the substituents on the aromatic ring. The introduction of a methyl group, an electron-donating group, at the 7-position is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound.

Tautomeric Equilibria and Conformational Preferences of the 4H-Isoquinoline-1,3-dione Ring

The 4H-isoquinoline-1,3-dione ring system can theoretically exist in different tautomeric forms, primarily the dione (B5365651) and enol forms. DFT calculations on related quinoline-4-one derivatives have shown that keto forms are generally more stable than their corresponding enol tautomers. scirp.org The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. For the 4H-isoquinoline-1,3-dione ring, the dione form is generally considered the most stable. The presence of the 7-methyl group is not expected to significantly alter this preference, as its electronic effect is primarily on the benzene ring and does not directly participate in the tautomeric transformation within the heterocyclic ring.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Selectivity

DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the origins of selectivity in chemical transformations involving isoquinoline-1,3-dione systems. While specific DFT studies on the reaction pathways of this compound are scarce, the principles can be illustrated with studies on the broader class of isoquinoline-1,3-diones.

Recent research has focused on the synthesis of isoquinoline-1,3(2H,4H)-diones through radical cascade reactions. rsc.org DFT calculations can be employed to model the transition states and intermediates in these radical processes, helping to rationalize the observed regioselectivity and stereoselectivity. For instance, in the synthesis involving the reaction of N-alkyl-N-methacryloyl benzamides, DFT could be used to compare the activation energies of different possible cyclization pathways, thereby predicting the most favorable route to the isoquinoline-1,3-dione core.

The presence of the 7-methyl group can influence reaction pathways in several ways. Its electron-donating nature can affect the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, it can exert steric effects, directing incoming reagents to specific positions. DFT calculations could precisely quantify these effects by modeling the transition state energies for reactions at different positions of the molecule.

Molecular Modeling and Simulation for Ligand-Target Interactions

The isoquinoline-1,3-dione scaffold is a key feature in many inhibitors of various protein targets, particularly kinases. Molecular modeling and simulation techniques are instrumental in understanding how these molecules interact with their biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used to understand the binding modes of isoquinoline-1,3-dione derivatives. For example, studies on a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones as inhibitors of cyclin-dependent kinase 4 (CDK4) have utilized molecular docking to elucidate their binding interactions within the ATP-binding pocket of the enzyme. plos.orgbohrium.com These studies have revealed key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.

While no specific molecular docking studies for this compound are publicly available, it is possible to predict its potential interactions based on the docking of similar compounds. The isoquinoline-1,3-dione core typically acts as a scaffold that positions key interacting groups. The 7-methyl group would likely occupy a specific sub-pocket within the binding site. Depending on the nature of this sub-pocket (hydrophobic or polar), the methyl group could either contribute favorably to binding through hydrophobic interactions or have a neutral or even detrimental effect.

A study on substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors used molecular docking to establish the bioactive conformation of the compounds, which was then used for 3D-QSAR studies. nih.gov

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study of isoquinoline-1,3-dione derivatives as CDK4 inhibitors, a CoMFA model was developed using a training set of 66 compounds. plos.org The model yielded a cross-validated q² of 0.695 and a non-cross-validated r² of 0.947, indicating good predictive ability. plos.org

The contour maps generated from the CoMFA model provide a visual representation of the regions where steric bulk and electrostatic charge are favorable or unfavorable for activity. For the isoquinoline-1,3-dione scaffold, these maps can indicate the optimal positions for substituents to enhance biological activity. Based on such a model, one could infer the likely contribution of the 7-methyl group. If the 7-position falls within a region where steric bulk is favored, the methyl group would be predicted to enhance activity. Conversely, if it falls in a sterically disfavored region, a decrease in activity would be expected.

Table 1: Statistical Parameters of a CoMFA Model for Isoquinoline-1,3-dione Derivatives as CDK4 Inhibitors plos.org

| Parameter | Value |

| q² (cross-validated) | 0.695 |

| r² (non-cross-validated) | 0.947 |

| Standard Error of Estimate (SEE) | 0.199 |

| F-value | 185.399 |

| Optimal Number of Components | 6 |

| Steric Field Contribution | 56.1% |

| Electrostatic Field Contribution | 43.9% |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to understand the relationship between the structural features of molecules and their biological activities. In the study of isoquinoline-1,3-dione systems, CoMSIA has been instrumental in elucidating the structural requirements for their inhibitory activity against certain enzymes, such as cyclin-dependent kinase 4 (CDK4). bohrium.comnih.gov This approach helps in the rational design of new, more potent inhibitors. plos.org

CoMSIA models are built by aligning a series of compounds with known activities and then calculating various molecular fields around them. These fields describe steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. plos.org By correlating these fields with the biological activity, a QSAR model is generated that can predict the activity of new compounds and provide visual insights in the form of contour maps. plos.org

Detailed Research Findings

In a notable study on a series of 81 isoquinoline-1,3-dione derivatives as CDK4 inhibitors, a statistically significant CoMSIA model was developed. bohrium.com The dataset was divided into a training set of 66 compounds to build the model and a test set of 15 compounds to validate its predictive power. bohrium.com

The resulting CoMSIA model demonstrated good correlative and predictive abilities. bohrium.complos.org The statistical parameters of the model are summarized in the table below:

| Parameter | Value | Description |

| q² | 0.641 | The cross-validated correlation coefficient, indicating good internal predictive ability. bohrium.com |

| r² | 0.933 | The non-cross-validated correlation coefficient, showing a strong correlation between experimental and predicted activities. bohrium.com |

| r²pred | 0.769 | The predictive correlation coefficient for the external test set, confirming the model's ability to predict the activity of new compounds. plos.org |

| F-value | 121.534 | The F-statistic value, indicating the statistical significance of the model. plos.org |

| SEE | 0.210 | The standard error of estimate, representing the deviation of the predicted values from the experimental values. plos.org |

| Optimal Components | 6 | The number of principal components used in the partial least squares (PLS) analysis that gives the optimal model. plos.org |

The contributions of the different molecular fields to the CoMSIA model were also determined, highlighting the key structural features for CDK4 inhibition by isoquinoline-1,3-dione derivatives. plos.org

| Field | Contribution |

| Steric | 0.160 |

| Electrostatic | 0.252 |

| Hydrophobic | 0.189 |

| Hydrogen Bond Donor | 0.101 |

| Hydrogen Bond Acceptor | 0.298 |

These findings indicate that all five physicochemical properties play a role in the inhibitory activity of this class of compounds. bohrium.complos.org The hydrogen bond acceptor and electrostatic fields were found to have the most significant contributions, suggesting that these interactions are crucial for binding to the target enzyme. plos.org

Another 3D-QSAR study focusing on 48 substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors also reported a highly significant CoMSIA model. nih.gov This study further underscores the utility of CoMSIA in understanding the structure-activity relationships of this compound class. The statistical results from this study were also robust, with a cross-validated r² (also referred to as q²) of 0.707 and a non-cross-validated r² of 0.988, indicating a model with strong predictive capability. nih.gov

The visual representation of the CoMSIA results is provided through contour maps. These maps highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. For the isoquinoline-1,3-dione scaffold, the CoMSIA contour maps provide valuable guidance for structural modifications to enhance inhibitory potency. plos.org

Structure Activity Relationship Sar Studies of Isoquinoline 1,3 Dione Derivatives

Correlation Between Structural Modifications and Biological Target Modulation

The isoquinoline-1,3-dione scaffold has proven to be a versatile template for developing inhibitors of several key enzymes, including cyclin-dependent kinase 4 (CDK4), hepatitis C virus (HCV) NS5B polymerase, and Poly(ADP-ribose) polymerase-1 (PARP1).

One of the most notable applications is in the development of CDK4 inhibitors. The series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives are potent and selective inhibitors of CDK4, a critical regulator of cell cycle progression. nih.govacs.orgresearchgate.net Aberrant activity of the CDK4/cyclin D1 complex leads to uncontrolled cell proliferation, a hallmark of cancer, making its inhibition an attractive antitumor strategy. nih.govacs.orgresearchgate.net The isoquinoline-1,3-dione core acts as a fundamental scaffold for these inhibitors, which are believed to exert their effect by competing with ATP for the enzyme's binding pocket.

In the context of antiviral agents, derivatives of 2-hydroxyisoquinoline-1,3-dione have been investigated as inhibitors of the HCV NS5B polymerase. nih.gov This enzyme is essential for viral replication. The design of these inhibitors was prompted by the known activity of C7-substituted 2-hydroxyisoquinoline-1,3-diones against HIV integrase (IN) and ribonuclease H (RNH), which share a similar active site fold with HCV NS5B. nih.gov This suggests that the N-hydroxyimide moiety within the isoquinoline-1,3-dione structure is a key pharmacophoric feature for targeting the active site of these viral enzymes. nih.gov

Furthermore, the related isoquinolinone core has been exploited to design potent PARP1 inhibitors. nih.gov These inhibitors function by targeting specific residues in the PARP1 active site. Structural modifications, such as constraining flexible linkers, have been shown to improve pharmacokinetic properties while maintaining high potency. nih.gov

Positional and Substituent Effects on Molecular Recognition and Functional Activity

The specific placement and nature of substituents on the isoquinoline-1,3-dione ring system are critical determinants of biological activity and selectivity.

Position 4: For CDK4 inhibition, the introduction of a phenylaminomethylene group at the C-4 position is a crucial modification. SAR studies have demonstrated that a basic amine substituent on the aniline (B41778) ring of this group is essential for inhibitory activity. nih.govacs.orgresearchgate.net

Position 6: The potency of CDK4 inhibitors can be significantly enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3-dione core. nih.govacs.orgresearchgate.net Similarly, C-6 aryl-substituted 2-hydroxyisoquinoline-1,3-diones have been identified as a novel chemotype that consistently inhibits both HCV replicon activity and the recombinant NS5B enzyme at low micromolar concentrations. nih.gov

Position 7: Substitutions at the C-7 position are also highly significant. C7-substituted 2-hydroxyisoquinoline-1,3-diones were first identified as inhibitors of HIV integrase. nih.gov This finding was successfully translated to the development of HCV NS5B inhibitors. nih.gov The presence of a methyl group at this position, as in 7-methyl-4H-isoquinoline-1,3-dione, is thus expected to influence the molecule's interaction with the enzyme's active site.

N-Position (Position 2): The substituent at the nitrogen atom (position 2) plays a role in target specificity. For instance, a 2-hydroxy group is a key feature for the inhibition of HCV NS5B polymerase and HIV integrase. nih.gov

The following table summarizes the effects of substitutions on the CDK4 inhibitory activity of 4-((3-(dimethylamino)phenylamino)methylene)isoquinoline-1,3(2H,4H)-dione derivatives.

| Compound | Substitution at C-6 | CDK4 IC₅₀ (μM) |

| 1 | H | 0.11 |

| 2 | Phenyl | 0.003 |

| 3 | 2-Thienyl | 0.004 |

| 4 | 3-Thienyl | 0.004 |

| 5 | 2-Furyl | 0.005 |

| 6 | 3-Furyl | 0.008 |

Data sourced from studies on CDK4 inhibitors. nih.gov

Bioisosteric Replacement Strategies within the Isoquinoline-1,3-dione Core

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting one atom or group with another that has similar physical or chemical properties. mdpi.comnih.gov This approach has been applied to isoquinoline-based scaffolds to enhance potency, selectivity, and pharmacokinetic profiles.

A pertinent example involves the development of Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors, where achieving selectivity over the closely related Epidermal Growth Factor Receptor (EGFR) is challenging. In one study, a bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline (B145761) ring led to a significant improvement in HER2 selectivity. nih.gov Further modifications, such as replacing a triazole ring with a furan (B31954) ring, also enhanced cellular activity. nih.gov

In the context of PARP1 inhibitors based on the related isoquinolinone scaffold, structural modifications that can be considered bioisosteric replacements have been shown to be effective. For example, constraining a flexible linear propylene (B89431) linker by incorporating it into a cyclopentene (B43876) ring improved pharmacokinetic parameters while maintaining potency. nih.gov In a more significant modification, the nitrogen substituent on the isoquinolinone ring was incorporated into the bicyclic system itself, creating a naphthyridinone scaffold to avoid potential issues with anilinic moieties. nih.gov

These examples highlight potential bioisosteric strategies for the isoquinoline-1,3-dione core:

Ring System Equivalents: The benzene (B151609) ring of the isoquinoline core could be replaced with heteroaromatic rings like pyridine (B92270), thiophene (B33073), or pyrazole (B372694) to modulate electronic properties and explore new interactions with the target protein.

Carbonyl Group Bioisosteres: The dione (B5365651) carbonyl groups are key hydrogen bond acceptors. They could potentially be replaced with other groups like thiocarbonyls or cyano-guanidines to alter hydrogen bonding capacity and metabolic stability.

Scaffold Hopping: The entire isoquinoline-1,3-dione scaffold could be replaced by other bicyclic systems, such as quinazolinones or phthalimides, which have shown related biological activities like anti-inflammatory or analgesic effects. drughunter.comnih.gov

These strategies represent rational approaches to modify the this compound structure to improve its therapeutic potential.

Academic Research Applications and Functional Roles of Isoquinoline 1,3 Dione Derivatives

Strategic Use as Synthetic Intermediates in Complex Molecule Synthesis

The isoquinoline-1,3(2H,4H)-dione framework serves as a crucial building block for creating more complex molecular architectures. Researchers have developed various synthetic strategies to construct this core, highlighting its role as a versatile intermediate. rsc.orgrsc.orgnih.gov

One notable method involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.orgnih.gov This approach allows for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free, and solvent-free conditions. rsc.org The process entails an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring to form the final cyclized product. rsc.orgnih.gov The development of such synthetic methods employing radical cascade reactions from substrates like acryloyl benzamides has been a focus of recent research, aiming for simple, green, and efficient access to these important intermediates. rsc.orgresearchgate.net These synthetic advancements underscore the value of isoquinoline-1,3-diones as foundational elements for accessing a variety of more complex, functionalized molecules. bohrium.com

Exploration in Advanced Materials Science Research

In the realm of materials science, the unique electronic properties of the isoquinoline-1,3-dione scaffold have been harnessed for the development of novel functional materials.

The inherent electron-accepting nature of the isoquinoline-dione structure makes it a valuable component in the design of n-type semiconductors. nih.gov Researchers have successfully designed and synthesized novel azaacenes by condensing a benzo[de]isoquinoline-1,3-dione (BQD) unit with other aromatic systems. nih.gov

These BQD-condensed asymmetric azaacenes demonstrate high electron affinity, a key characteristic for electron-accepting materials. nih.gov For example, compounds like BQD-TZ, BQD-AP, and BQD-PA have measured electron affinity values of 3.87, 3.69, and 3.74 eV, respectively. The introduction of the strong electron-accepting BQD unit results in higher electron affinity values compared to many other N-heteroarenes, making these materials promising candidates for applications in organic electronics. nih.gov

Certain isoquinoline (B145761) derivatives exhibit notable fluorescent properties, making them useful as probes and dyes in biological research. nih.govnih.gov Isoquinoline-3-amine derivatives, for instance, have been identified as potential fluorophores. nih.gov

A specific, highly functionalized 3-hydroxyisoquinoline (B109430) derivative (ISO-1) has been shown to exhibit blue fluorescence. nih.gov When applied to the invertebrate model Ciona intestinalis, this compound was observed to localize within the cell nuclei, acting as an effective nuclear stain. The fluorescence signal was detectable at concentrations above 1 μM and its intensity was proportional to the concentration used. This property, combined with its ability to be synthesized on a gram scale, positions ISO-1 as a promising vital fluorescent dye for various in vivo applications. nih.gov

Mechanistic Studies of Interactions with Biological Targets

The isoquinoline-1,3-dione scaffold is a privileged structure in drug discovery, with derivatives showing potent and often selective interactions with various biological targets.

Tyrosyl DNA Phosphodiesterase II (TDP2): The isoquinoline-1,3-dione chemotype has been identified as a novel and selective inhibitor of TDP2, an enzyme involved in DNA repair that can contribute to resistance against certain anticancer drugs. nih.govbohrium.comfigshare.comfigshare.comsigmaaldrich.comnih.gov Through screening of compound libraries, 6-furanoisoquinoline-1,3-dione (compound 43) was identified as an initial hit with an IC₅₀ of 10 μM against recombinant TDP2. nih.govbohrium.com Further structure-activity relationship (SAR) studies led to the synthesis of numerous analogues, with the best compound (compound 64) inhibiting recombinant TDP2 with an IC₅₀ of 1.9 μM. nih.govfigshare.comnih.gov These inhibitors show high selectivity for TDP2 over the homologous enzyme TDP1. nih.govnih.gov

Cyclin-Dependent Kinase 4 (CDK4): A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been developed as potent and selective inhibitors of CDK4, a key regulator of the cell cycle implicated in cancer. nih.govacs.orgresearchgate.net SAR studies revealed that a basic amine substituent on the aniline (B41778) ring is crucial for CDK4 inhibitory activity. nih.govacs.orgresearchgate.net The potency can be further enhanced by introducing an aryl or heteroaryl group at the C-6 position of the isoquinoline-1,3-dione core. nih.govacs.orgresearchgate.net These compounds exhibit high selectivity for CDK4 over other cyclin-dependent kinases like CDK1 and CDK2. nih.govacs.org

Acetylcholinesterase (AChE): Derivatives of the related isoindoline-1,3-dione (phthalimide) scaffold have been investigated as inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. nih.govnih.gov It is proposed that the phthalimide (B116566) portion of these molecules interacts with the peripheral anionic site of the AChE enzyme. nih.gov One study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids found compounds with potent inhibitory activity, with the para-fluoro substituted derivative exhibiting an IC₅₀ value of 2.1 μM against AChE. nih.gov Another study identified a derivative with an IC₅₀ of 1.12 μM against AChE. nih.gov

Phosphodiesterase-4 (PDE4): Isoquinoline derivatives have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family involved in inflammatory processes. researchgate.netnih.gov Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives were developed as potential PDE4 inhibitors using a structure-based drug design approach. nih.gov A structure-activity relationship analysis indicated that substituting a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain's phenyl ring helped to enhance inhibitory activity against the PDE4B subtype. nih.gov

Table 1: Isoquinoline-1,3-dione Derivatives as Enzyme Inhibitors

| Target Enzyme | Derivative Class | Key Structural Features | Representative IC₅₀ | Citations |

| TDP2 | Isoquinoline-1,3-diones | 6-substituted isoquinoline-1,3-dione | 1.9 μM | nih.gov, figshare.com, nih.gov |

| CDK4 | 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Basic amine on aniline ring; C-6 aryl/heteroaryl substitution | - | nih.gov, acs.org, researchgate.net |

| Acetylcholinesterase | Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Para-fluoro substitution on benzyl (B1604629) pyridinium moiety | 2.1 μM | nih.gov |

| PDE4B | 1-Phenyl-3,4-dihydroisoquinoline amides | Ortho-methoxy or halogen on C-3 phenyl side chain | - | nih.gov |

Cereblon (CRBN) Modulators: A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives has been designed and synthesized as modulators of the Cereblon (CRBN) E3 ligase complex. researchgate.netnih.gov These compounds are designed as analogs of immunomodulatory drugs (IMiDs) like lenalidomide, retaining the glutarimide (B196013) group for CRBN binding while expanding the central phthaloyl ring to the six-membered isoquinoline-1,3-dione ring. nih.gov One promising compound from this series, compound 10a , demonstrated potent CRBN inhibitory activity with an IC₅₀ of 4.83 μM in a TR-FRET assay. Further studies showed it induces the degradation of transcription factors IKZF1 and IKZF3, a known mechanism of CRBN modulators. nih.gov

Dopamine (B1211576) Receptors: Isoquinoline derivatives have been identified as potential endogenous neurotoxins and their interactions with the dopaminergic system have been studied. nih.gov These compounds can accumulate in dopaminergic nerve terminals via the dopamine re-uptake system. nih.gov Specific synthetic derivatives, such as hexahydrocyclopenta[ij]isoquinolines (HCPIQs), have been synthesized and evaluated for their affinity to dopamine receptors. nih.gov Catecholic HCPIQs, in particular, showed outstanding affinity and high selectivity for D2 dopamine receptors, with Kᵢ values as low as 13 nM. These compounds display significantly higher selectivity for D2 over D1 receptors, suggesting their potential as specific dopaminergic agents. nih.gov

Table 2: Ligand Binding Activity of Isoquinoline-1,3-dione Derivatives

| Target Receptor | Derivative Class | Key Finding | Representative Binding Affinity | Citations |

| Cereblon (CRBN) | 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-diones | Potent inhibition of CRBN and induction of substrate degradation. | IC₅₀ = 4.83 μM | nih.gov |

| Dopamine D2 Receptor | Hexahydrocyclopenta[ij]isoquinolines (HCPIQs) | High affinity and selectivity for D2 over D1 receptors. | Kᵢ = 13 nM | nih.gov |

Investigations into Antiviral Mechanisms (e.g., HSV, HIV)

Research into the antiviral properties of isoquinoline-1,3-dione derivatives has uncovered promising activity against herpes simplex viruses (HSV). A study on a series of 2-amino-1H-benzo[de]isoquinoline-1,3-diones was the first to report the antiviral effects of this class of compounds. nih.gov The investigation, using a cytopathic effect inhibition assay, demonstrated that several derivatives possess weak to moderate activity against both HSV-1 and HSV-2. nih.gov

Notably, derivatives featuring furaldehyde, thiophene (B33073) aldehyde, and allyl isothiocyanide showed potent activity against HSV-1. nih.gov The mechanism of action for these compounds is thought to involve interference with the early stages of the HSV replication cycle, rather than preventing the virus from adsorbing to or penetrating host cells. nih.gov The antiviral activity was found to be dependent on the substituent group, with the size and conformation of these groups affecting the activity and selectivity profiles. nih.gov

Anti-HSV Activity of 2-Aminobenzo[de]isoquinoline-1,3-dione Derivatives

| Compound Derivative | Virus Strain | Effective Concentration (EC₅₀) µg/mL | Reference |

|---|---|---|---|

| Furaldehyde derivative (14) | HSV-1 | 19.6 | nih.gov |

| Furaldehyde derivative (14) | HSV-2 | Active | nih.gov |

| Thiophene aldehyde derivative (15) | HSV-1 | 16.2 | nih.gov |

| Thiophene aldehyde derivative (15) | HSV-2 | Active | nih.gov |

| Allyl isothiocyanide derivative (16) | HSV-1 | 17.8 | nih.gov |

| Acyclovir (Reference Drug) | HSV-1 | 1.8 | nih.gov |

Furthermore, studies on structurally related oxoquinoline-acylhydrazone derivatives, which are active against HIV-1, suggest a potential for dual anti-HIV/HSV activity. researchgate.net Molecular modeling indicates these compounds may interact with the HSV-DNA-polymerase/DNA-duplex complex through an uncompetitive inhibition mechanism, where the ligand displaces a template base from the active site. researchgate.net While research on the direct anti-HIV activity of 7-methyl-4H-isoquinoline-1,3-dione itself is limited, the broader class of isoquinolines and their derivatives continues to be a focal point for developing novel antiviral agents. researchgate.net

Anticancer Mechanism of Action Studies (e.g., Antiproliferative Activity in Cell Lines, Apoptosis Induction)

The anticancer properties of isoquinoline-1,3-dione derivatives are well-documented, with research demonstrating their ability to inhibit cancer cell growth and induce programmed cell death. nih.govresearchgate.net

Antiproliferative Activity in Cell Lines

Various derivatives of isoquinoline-1,3-dione have shown significant antiproliferative activity across a range of human cancer cell lines. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (a naphthalimide derivative) exhibited potent cytotoxicity in 8 out of 13 human tumor cell lines tested, including MOLT-4 (lymphoblastic leukemia) and HL-60 (promyelocytic leukemia). nih.gov

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, designed as cereblon (CRBN) modulators, also displayed potent antiproliferative effects. nih.gov One compound from this series, 10a, was particularly effective against NCI-H929 multiple myeloma cells with an IC₅₀ value of 2.25 µM and U239 glioma cells with an IC₅₀ of 5.86 µM. nih.gov Similarly, studies on phenylaminoisoquinolinequinones found that introducing nitrogen substituents at the quinone double bond markedly increased antiproliferative activity, in some cases reaching submicromolar IC₅₀ values against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov Other research has identified 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones as being highly active, with a 1,3-thiazol-2-ylamino derivative proving to be the most potent among those tested. univ.kiev.ua

Antiproliferative Activity of Isoquinoline-1,3-dione Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (Leukemia) | Potent Activity | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | HL-60 (Leukemia) | Potent Activity | nih.gov |

| Compound 10a (2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative) | NCI-H929 (Multiple Myeloma) | 2.25 | nih.gov |

| Compound 10a (2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative) | U239 (Glioma) | 5.86 | nih.gov |

| Phenylaminoisoquinolinequinones (e.g., 3b, 4b, 7b) | AGS, SK-MES-1, J82 | Submicromolar in some cases | nih.gov |

| 3-(p-Tolyl) isoquinolin-1-amine (FX-9) | B- and T-ALL (Leukemia) | 0.54 - 1.94 | koreascience.kr |

Apoptosis Induction

A primary mechanism through which isoquinoline-1,3-dione derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The antitumor agent 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to cause cell cycle arrest and up-regulate apoptosis in MOLT-4 cells. nih.gov This pro-apoptotic effect was confirmed by flow cytometry and was shown to be mediated by the activation of both caspase-3 and caspase-6. nih.gov Ultrastructural studies also pointed towards the mitochondrial pathway of apoptosis, evidenced by significant damage to mitochondrial cristae in treated cells. nih.gov

Similarly, the 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative known as compound 10a was shown to induce apoptosis in NCI-H929 multiple myeloma cells in a dose-dependent manner. nih.gov Treatment with this compound led to a significant increase in both early and late apoptotic cell populations. nih.gov The mechanism also involves arresting the cell cycle at the G0/G1 phase and inducing the degradation of specific proteins (IKZF1 and IKZF3) via the CRL4CRBN E3 ubiquitin ligase complex. nih.gov Research on the related isoindoline-1,3-dione scaffold further supports these findings, with studies showing that these compounds can induce both apoptosis and necrosis in blood cancer cells. researchgate.net

Future Research Directions and Unexplored Avenues for 7 Methyl 4h Isoquinoline 1,3 Dione

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the discovery and development of novel molecules. For 7-methyl-4H-isoquinoline-1,3-dione, AI and machine learning (ML) can accelerate the design of derivatives with tailored properties. By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activities of novel analogs. ias.ac.in For instance, models have been successfully developed for 4-aminomethylene isoquinoline-1,3-dione derivatives to predict their inhibitory activity against cyclin-dependent kinase 4 (CDK4). ias.ac.in These models utilize various molecular descriptors to correlate the structural features of the compounds with their biological function. ias.ac.in

Development of Advanced Spectroscopic Techniques for Characterization of Reaction Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering novel reactivity. The study of transient intermediates in the synthesis and reactions of this compound is a challenging yet crucial area of research. Advanced, time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy and rapid-injection NMR, are powerful tools for the direct observation and characterization of short-lived species.

While direct studies on this compound are yet to be reported, the use of in-situ and operando spectroscopy has been beneficial in understanding the reaction mechanisms of related dione (B5365651) compounds. These techniques allow for the real-time monitoring of reactions, providing valuable insights into the kinetics and mechanism. Future research should focus on applying these advanced spectroscopic methods to the synthesis of this compound to identify and characterize key reaction intermediates, which would enable a more rational approach to its synthesis and functionalization.

Exploration of Novel Reactivity Patterns and Unconventional Reaction Conditions

The exploration of novel reactivity patterns of this compound under unconventional reaction conditions is a promising avenue for future research. This includes the use of photoredox catalysis, electrochemistry, and mechanochemistry to access new chemical space and synthesize novel derivatives that are not accessible through traditional thermal methods. For example, visible-light-induced cyclization reactions have been developed for the synthesis of perfluorinated isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides. researchgate.net This approach offers a mild and efficient route to a variety of perfluoroalkylated derivatives. researchgate.net

Moreover, the development of one-pot, multi-component reactions (MCRs) involving this compound as a key building block could lead to the efficient synthesis of complex molecular architectures. researchgate.net The unique electronic properties of the isoquinoline-1,3-dione scaffold can be harnessed to participate in a variety of cascade reactions, leading to the formation of diverse heterocyclic systems. Investigating the reactivity of the methyl group at the 7-position, for instance, through selective functionalization, could also unlock new synthetic possibilities.

Comprehensive Mechanistic Understanding of Complex Biological Interactions at the Molecular Level

Elucidating the precise molecular mechanisms by which this compound and its derivatives interact with biological targets is paramount for their development as therapeutic agents. While isoquinoline-1,3-dione derivatives have been identified as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 2 (TDP2) and CDK4, a detailed understanding of these interactions at the atomic level is often lacking. ias.ac.inresearchgate.net

Future research should employ a combination of biophysical techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR), to determine the three-dimensional structures of these compounds in complex with their protein targets. These studies would reveal the key binding interactions and provide a rational basis for the design of more potent and selective inhibitors. Furthermore, investigating the interactions of these compounds with other biological macromolecules, such as DNA and RNA, could uncover novel mechanisms of action. researchgate.net For example, some topoisomerase II inhibitors with a dibenz[d,e,h]isoquinoline-1,3-dione core have been studied for their DNA binding properties. researchgate.netresearchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of synthetic chemistry with computational modeling represents a powerful strategy for accelerating the discovery and optimization of functional molecules. For this compound, a synergistic approach that combines the synthesis of new derivatives with computational predictions of their properties and biological activities will be highly beneficial.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and affinities of this compound derivatives to their biological targets. researchgate.net These computational insights can then guide the synthetic efforts towards the most promising candidates, thereby saving time and resources. For instance, 3D-QSAR models have been used to guide the rational synthesis of potent isoquinoline-1,3-dione inhibitors of CDK4. This iterative cycle of computational design, chemical synthesis, and experimental testing will be instrumental in unlocking the full therapeutic potential of this class of compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.